molecular formula C4H8N4O2 B570404 3-Amino-2-(formylamino)-3-iminopropanamide CAS No. 100191-43-3

3-Amino-2-(formylamino)-3-iminopropanamide

Cat. No.: B570404
CAS No.: 100191-43-3
M. Wt: 144.134
InChI Key: INDXUJXNSGYMEE-UHFFFAOYSA-N
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Description

3-Amino-2-(formylamino)-3-iminopropanamide is a identified impurity of Temozolomide, an imidazotetrazine alkylating agent used as an antineoplastic drug for the treatment of aggressive brain tumors like glioblastoma multiforme . The characterization and analysis of such impurities are critical in the pharmaceutical development process to ensure the safety, efficacy, and purity of the final drug product, meeting the stringent requirements of global regulatory authorities . As a reference standard for this impurity, this compound enables researchers to perform accurate analytical profiling and quality control for Temozolomide, a chemotherapeutic agent that functions by causing DNA alkylation leading to cell cycle arrest and apoptosis in malignant cells . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-formamido-3-iminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(6)2(4(7)10)8-1-9/h1-2H,(H3,5,6)(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDXUJXNSGYMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC(C(=N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Reaction Pathways Involving 3 Amino 2 Formylamino 3 Iminopropanamide

Established Synthetic Routes to 3-Amino-2-(formylamino)-3-iminopropanamide

Currently, there are no established or published synthetic routes specifically detailing the preparation of this compound. Its identity is primarily documented through its occurrence as an impurity in the production of temozolomide. This suggests that its formation is likely a side reaction or a degradation pathway involving the starting materials, intermediates, or the final active pharmaceutical ingredient during the synthesis of temozolomide. The lack of dedicated synthetic procedures highlights a significant gap in the chemical literature concerning this compound.

Role as a Precursor in Purine (B94841) Chemistry

There is no direct evidence in the reviewed scientific literature to suggest that this compound serves as a precursor in purine chemistry. While its structural relative, 5-aminoimidazole-4-carboxamide (B1664886) (AIC), is a key intermediate in the biosynthesis of purine nucleotides such as inosine (B1671953) monophosphate (IMP), which then leads to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), a similar role for this compound has not been reported. columbia.edunews-medical.netnih.govbu.edu

Mechanistic Studies of Hypoxanthine (B114508) Formation from this compound

No mechanistic studies concerning the formation of hypoxanthine from this compound are available in the current body of scientific literature. Research on purine biosynthesis focuses on established pathways, and this particular compound has not been identified as a substrate or intermediate in these processes.

Comparative Analysis with Related Purine Precursors (e.g., 2,3-Diamino-3-iminopropanamide)

A comparative analysis of this compound with known purine precursors like 2,3-Diamino-3-iminopropanamide is not feasible due to the absence of data on the former's involvement in purine biosynthesis. The chemical properties and reactivity of such compounds would need to be characterized in the context of purine formation to draw any meaningful comparisons.

Exploration of Derivatization Reactions and Analog Generation

The exploration of derivatization reactions and the generation of analogs from this compound is another area where scientific literature is silent. The potential for modifying its functional groups—the amino, formylamino, imino, and amide moieties—remains an open field for investigation. Such studies would be crucial in understanding its chemical behavior and exploring any potential applications. General derivatization techniques for amino acids and related compounds, such as silylation for GC-MS analysis, could theoretically be applied, but specific examples for this compound are not documented. sigmaaldrich.com

Advanced Spectroscopic and Chromatographic Characterization of 3 Amino 2 Formylamino 3 Iminopropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed experimental ¹H NMR data for 3-Amino-2-(formylamino)-3-iminopropanamide is not extensively available in publicly accessible scientific literature. However, based on its chemical structure, a theoretical ¹H NMR spectrum can be predicted. The spectrum would be expected to show distinct signals corresponding to the various protons in the molecule. For instance, the formyl proton (-CHO) would likely appear as a singlet in the downfield region, typically between 8.0 and 10.0 ppm. The methine proton (-CH) adjacent to the formylamino and imino groups would also produce a unique signal, the chemical shift of which would be influenced by its electron-withdrawing environment. The protons of the amino (-NH2) and amide (-CONH2) groups would exhibit broad signals, and their chemical shifts would be highly dependent on the solvent and concentration.

Proton Environment Predicted Chemical Shift (ppm) Multiplicity
Formyl Proton (-CHO)8.0 - 10.0Singlet
Methine Proton (-CH)VariesMultiplet
Amino Protons (-NH₂)VariesBroad Singlet
Amide Protons (-CONH₂)VariesBroad Singlet

This table represents predicted values and may not reflect experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce in the public domain. A predicted ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbonyl carbons of the amide and formyl groups would resonate at the most downfield positions, typically in the range of 160-180 ppm. The carbon of the imino group (-C=NH) would also have a characteristic chemical shift. The methine carbon would be observed at a chemical shift influenced by its neighboring functional groups.

Carbon Environment Predicted Chemical Shift (ppm)
Amide Carbonyl (-CONH₂)160 - 180
Formyl Carbonyl (-CHO)160 - 180
Imino Carbon (-C=NH)Varies
Methine Carbon (-CH)Varies

This table represents predicted values and may not reflect experimental results.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure of this compound. A COSY spectrum would establish the connectivity between protons, for example, by showing a correlation between the methine proton and the formyl proton if they were coupled. An HSQC spectrum would correlate directly bonded protons and carbons, definitively assigning the proton and carbon signals to their respective atoms in the molecular structure. While specific experimental 2D NMR data is not available, these techniques remain a critical tool for unambiguous structure elucidation.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound (Molecular Formula: C₄H₈N₄O₂, Molecular Weight: 144.13 g/mol ), high-resolution mass spectrometry would confirm its elemental composition. chemicalbook.comchemicalbook.com

The fragmentation pattern in a mass spectrum is unique to a molecule's structure. While detailed experimental fragmentation data for this specific compound is not readily found, general principles of fragmentation for similar structures can be applied. Common fragmentation pathways for amino compounds often involve the loss of ammonia (B1221849) (NH₃). nih.gov The presence of amide and formyl groups would also lead to characteristic fragmentation patterns, such as the loss of CO or HNCO. Analysis of these fragment ions would help to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the amino and amide groups would appear as broad bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibrations of the amide and formyl groups would result in strong absorptions around 1650-1750 cm⁻¹. The C=N stretching of the imino group would also produce a characteristic peak.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the carbonyl (C=O) and imino (C=N) groups, would result in UV absorption. The exact wavelength of maximum absorbance (λmax) would depend on the specific electronic environment and the solvent used for analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, which is an impurity of Temozolomide, HPLC is crucial for assessing the purity of the active pharmaceutical ingredient. pharmaffiliates.com

A typical HPLC method for analyzing this compound would likely employ a reversed-phase column with a mobile phase consisting of a mixture of water (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol. liberty.edu The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection would commonly be performed using a UV detector set at a wavelength where the compound exhibits significant absorbance. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area can be used for quantification to ensure that its presence as an impurity is within acceptable limits. The development of a robust and validated HPLC method is a critical aspect of quality control in pharmaceutical manufacturing.

Complementary Chromatographic Methodologies (e.g., GC-MS, Capillary Electrophoresis)

Beyond foundational chromatographic methods, a comprehensive characterization of this compound would necessitate the use of complementary techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). These methods provide orthogonal information, enhancing the confidence in identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, the direct analysis of highly polar and non-volatile compounds like this compound by GC is challenging as they can decompose in the injector port. thermofisher.com Therefore, chemical derivatization is a mandatory prerequisite to increase the compound's volatility and thermal stability. nih.govsigmaaldrich.com

Derivatization Strategy

A common approach for amino-containing compounds is silylation, which replaces active hydrogens on amine and amide groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. thermofisher.comsigmaaldrich.com For this compound, derivatization would likely occur at the primary amine, the secondary amine of the formylamino group, and potentially the imino and amide groups, leading to a more volatile molecule suitable for GC analysis.

Expected Findings and Data Interpretation

Following successful derivatization, the GC-MS analysis would provide a retention time specific to the derivatized analyte and a mass spectrum that offers structural information. The fragmentation pattern observed under Electron Ionization (EI) would be critical for structural elucidation. Key fragmentation pathways for amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would lead to characteristic fragment ions. whitman.edulibretexts.org For the target molecule, one could anticipate the loss of the formyl group, cleavage of the propanamide backbone, and fragments corresponding to the derivatized amino and imino groups.

Hypothetical GC-MS Data for Derivatized this compound

ParameterExpected Value/ObservationSignificance
Derivatization Reagent MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)To increase volatility for GC analysis. thermofisher.com
GC Column 5% Phenyl MethylpolysiloxaneA standard non-polar to mid-polar column suitable for a wide range of derivatized compounds. thermofisher.com
Hypothetical Retention Time 15.8 minSpecific to the derivatized compound under defined chromatographic conditions.
Molecular Ion Peak (M+) Present, but may be of low intensityConfirms the molecular weight of the fully derivatized compound.
Key Fragment Ion (m/z) [M-15]+Loss of a methyl group from a TMS moiety.
Key Fragment Ion (m/z) [M-73]+Loss of a trimethylsilyl group.
Key Fragment Ion (m/z) Characteristic amine fragments (e.g., at m/z 30 for a primary amine after rearrangement)Indicates the presence of nitrogen-containing functional groups. whitman.edu

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a highly efficient separation technique well-suited for polar and charged molecules, making it an excellent alternative or complementary method to GC-MS for analyzing this compound without the need for derivatization. nih.govwikipedia.org The separation is based on the differential migration of analytes in an electric field. libretexts.org

Applicable CE Modes

Capillary Zone Electrophoresis (CZE): This is the most fundamental mode of CE. wikipedia.org Given the presence of multiple basic nitrogen atoms (amino, imino groups), this compound is expected to be positively charged in acidic buffers. Its electrophoretic mobility, and thus its migration time, would be a function of its charge-to-size ratio. By varying the pH of the background electrolyte, the charge state of the molecule can be manipulated to optimize separation.

Micellar Electrokinetic Chromatography (MEKC): This variation of CE allows for the separation of both charged and neutral molecules. wikipedia.orgnih.gov A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration to form micelles. wikipedia.org The separation is then based on the partitioning of the analyte between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov This would be particularly useful for separating the target compound from any non-polar impurities.

Detection in CE

Detection can be achieved using a UV-Vis detector if the molecule possesses a chromophore. While the formyl and amide groups provide some UV absorbance, coupling CE to a mass spectrometer (CE-MS) would offer superior sensitivity and specificity, providing both migration data and mass information for unambiguous identification. nih.gov

Hypothetical Capillary Electrophoresis Data for this compound

ParameterCondition 1: CZECondition 2: MEKCSignificance
Background Electrolyte 50 mM Phosphate buffer, pH 2.550 mM Borate buffer, pH 9.2, with 25 mM SDSCZE separates based on charge-to-size ratio; MEKC separates based on partitioning and charge. libretexts.orgnih.gov
Applied Voltage +25 kV-25 kV (reversed polarity)The applied field drives the separation.
Hypothetical Migration Time 5.2 min8.9 minThe migration time is a characteristic property under specific CE conditions.
Detection Diode Array Detector (DAD) at 210 nm or CE-MSDiode Array Detector (DAD) at 210 nm or CE-MSProvides quantitative and/or structural information.

Theoretical and Computational Investigations on 3 Amino 2 Formylamino 3 Iminopropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and inherent reactivity of molecules. For a molecule like 3-Amino-2-(formylamino)-3-iminopropanamide, methods such as Density Functional Theory (DFT) are invaluable. By solving approximations of the Schrödinger equation, DFT can elucidate the distribution of electrons within the molecule, which governs its chemical properties.

Detailed analysis of the electronic landscape often involves the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, the electrostatic potential map provides a visual representation of the charge distribution. In this compound, regions of negative potential are expected around the oxygen atoms of the formyl and amide groups, as well as the nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, areas of positive potential, likely around the hydrogen atoms of the amino and imino groups, suggest locations for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment4.8 DMolecular polarity and intermolecular interactions

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Tautomerism and Conformational Landscape Analysis

The structural complexity of this compound gives rise to a rich landscape of tautomers and conformers. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. This molecule can exhibit several forms of tautomerism, including amide-imidol and keto-enol type transformations involving the formyl and amide functionalities, as well as imine-enamine tautomerism. Computational studies are essential to determine the relative stabilities of these tautomers, which can significantly influence the compound's chemical and biological activity.

Conformational analysis, on the other hand, explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. The flexibility of the side chains in this compound allows for a multitude of conformers. The relative energies of these conformers can be calculated to identify the most stable, low-energy structures. These studies often employ computational methods to map the potential energy surface of the molecule as a function of its dihedral angles. The presence of intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. researchgate.net

Table 2: Relative Energies of Plausible Tautomers of this compound

TautomerRelative Energy (kcal/mol)Key Features
Tautomer 1 (Amide-Imine)0.0 (Reference)The standard structure.
Tautomer 2 (Imidol-Imine)+8.5Features an O-H bond from the formyl group.
Tautomer 3 (Amide-Enamine)+12.2Involves the imino group.

Note: These are illustrative energy values to demonstrate the expected relative stabilities.

Molecular Modeling Approaches for Mechanistic Insights in Chemical Transformations

Molecular modeling is a powerful tool for investigating the mechanisms of chemical reactions. In the context of this compound, understanding its formation as an impurity from Temozolomide and its potential subsequent reactions is of particular interest. Computational studies can simulate the degradation pathways of Temozolomide, identifying key intermediates and transition states that lead to the formation of this and other impurities. rsc.orgrsc.org

These investigations often involve mapping the reaction coordinates and calculating the activation energies for various proposed mechanistic steps. For instance, the hydrolysis of Temozolomide is a pH-dependent process that can be modeled to understand how different conditions favor certain degradation pathways. researchgate.netuc.pt By elucidating the energetic profiles of these reactions, researchers can gain a deeper understanding of the factors that control the formation of impurities.

Furthermore, molecular modeling can be used to predict the reactivity of this compound itself. For example, its interaction with biological macromolecules could be simulated through molecular docking studies, providing hypotheses about its potential biological targets and effects.

Biochemical Relevance and Interactions of 3 Amino 2 Formylamino 3 Iminopropanamide

Investigation of Biochemical Pathway Involvement

Current scientific literature does not indicate that 3-Amino-2-(formylamino)-3-iminopropanamide is a metabolite or a degradation product of Temozolomide in biological systems. Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). wikipedia.orgdrugbank.commdpi.com MTIC then further breaks down into 5-aminoimidazole-4-carboxamide (B1664886) (AIC) and a methylating agent, the methyldiazonium cation. drugbank.comresearchgate.net The metabolic pathway of Temozolomide is well-documented, and this compound is not reported as one of its degradation products in vivo. drugbank.commdpi.com Instead, it is characterized as an impurity that can be present in the final pharmaceutical product. mdpi.com

Table 1: Key Compounds in the Metabolism of Temozolomide

Compound NameRoleReference
TemozolomideProdrug drugbank.com
5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC)Active Metabolite wikipedia.orgdrugbank.com
5-aminoimidazole-4-carboxamide (AIC)Degradation Product of MTIC drugbank.com
Methyldiazonium cationActive Alkylating Species drugbank.comresearchgate.net

There is no evidence to suggest that this compound has a natural biological origin. Its presence is exclusively linked to the synthesis of Temozolomide. wikipedia.orgnih.govchemicalbook.com As a process-related impurity, it is formed during the chemical reactions used to produce the active pharmaceutical ingredient. mdpi.com Therefore, its occurrence in a biological context would be as an exogenous substance introduced with the administration of Temozolomide containing this impurity.

Studies on Putative Enzyme Interactions and Modulatory Effects

No specific studies have been published that investigate the direct interaction of this compound with any enzymes or assess its potential modulatory effects. Research on Temozolomide focuses on its mechanism of action, which involves the non-enzymatic generation of a methylating agent that damages DNA. While the biological effects of other Temozolomide impurities have been a subject of interest to ensure the safety and efficacy of the drug, specific data on the enzymatic interactions of this compound are absent from the available literature.

Interactions with Biological Macromolecules (e.g., proteins, if relevant to its impurity nature or potential activity)

Detailed studies on the interaction of this compound with biological macromolecules such as proteins are not available. The primary focus of research on Temozolomide's interactions is on the alkylation of DNA by its active metabolite. While it is known that small molecules can interact with proteins and potentially modulate their function, there is no specific research documenting such interactions for this particular compound. Given its status as an impurity, any potential interaction with macromolecules would be unintentional and would depend on its concentration in the administered drug product.

Table 2: Summary of Biochemical Information for this compound

TopicFinding
Biochemical Pathway Involvement Not identified as a metabolite or natural degradation product.
Origin Synthetic, a process-related impurity of Temozolomide. wikipedia.orgnih.govchemicalbook.commdpi.com
Enzyme Interactions No studies found.
Macromolecule Interactions No studies found on protein binding or other macromolecular interactions.

Applications and Research Utility of 3 Amino 2 Formylamino 3 Iminopropanamide

Significance as a Reference Material in Pharmaceutical Analysis and Quality Control

The principal application of 3-Amino-2-(formylamino)-3-iminopropanamide is its use as a certified reference material in the pharmaceutical industry. pharmaffiliates.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive characterization of all impurities in APIs to ensure the safety and efficacy of the final drug product. researchgate.net

As a known impurity of Temozolomide, this compound is essential for the development and validation of analytical methods aimed at detecting and quantifying impurities in batches of the manufactured drug. researchgate.net High-performance liquid chromatography (HPLC) is a common technique employed for this purpose, and the availability of a pure reference standard of the impurity is critical for the accuracy and reliability of these methods. researchgate.net By comparing the retention time and response of the impurity in a sample to the certified reference material, pharmaceutical manufacturers can ensure that the levels of this compound in their final product are within the acceptable, safe limits.

The table below summarizes the key identification properties of this compound:

PropertyValue
CAS Number 100191-43-3
Molecular Formula C₄H₈N₄O₂
Molecular Weight 144.13 g/mol
Synonyms 2-Amidino-2-formamidoacetamide

Role as a Building Block in Complex Organic Synthesis

While not a conventional building block for the creation of new and diverse molecular entities, this compound plays an integral, albeit undesirable, role in the synthesis of Temozolomide. Its formation is intrinsically linked to the synthetic pathway of the API, arising as a process-related impurity. The control and understanding of its formation are paramount to achieving the high purity of Temozolomide required for pharmaceutical use. researchgate.net

The synthesis of Temozolomide is a multi-step process, and the presence of various reagents and intermediates can lead to the generation of side products, including this compound. The characterization of such impurities is a critical aspect of process chemistry, providing insights into the reaction mechanisms and helping to optimize reaction conditions to minimize their formation. Therefore, the "synthesis" involving this compound is primarily focused on understanding its genesis as a byproduct to ultimately prevent its formation.

Future Directions in Synthetic Applications and Chemical Transformations

The future research and applications involving this compound are likely to remain centered on its role as a pharmaceutical impurity. A key area of future development will be the design of more efficient and cleaner synthetic routes for Temozolomide that reduce or eliminate the formation of this compound. This aligns with the principles of green chemistry, which aim to minimize waste and byproducts in chemical manufacturing.

Furthermore, there is an ongoing need for the development of more sensitive and rapid analytical techniques for the detection and quantification of this and other impurities in Temozolomide. This could involve the exploration of advanced chromatographic methods, mass spectrometry techniques, or other spectroscopic approaches. The availability of high-purity this compound as a reference standard will continue to be crucial for the validation of these new analytical methods.

While direct synthetic applications of this compound as a starting material for new chemical entities are not currently prominent, its well-defined structure could potentially be explored in niche areas of medicinal chemistry or materials science. However, its primary and most significant role for the foreseeable future will be in ensuring the quality and safety of Temozolomide.

Concluding Remarks and Prospective Research Avenues

Unresolved Questions in Synthesis and Reactivity

The primary hurdle in the study of 3-Amino-2-(formylamino)-3-iminopropanamide is its synthesis. The molecule's dense arrangement of nitrogen-containing functional groups presents significant synthetic challenges.

Key Unresolved Questions:

Chemoselective Synthesis: How can a synthetic route be designed to selectively introduce the formylamino and imino groups without cross-reactivity? The presence of multiple nucleophilic nitrogen atoms requires a carefully orchestrated strategy of protecting groups and specific reagents. The synthesis of sterically hindered aliphatic polyamides has highlighted that core conformation can unexpectedly halt iterative synthesis, a challenge that could be relevant for this compact molecule. pnas.org

Stability and Isolation: What are the stability limits of this compound? Imines are known to be sensitive to hydrolysis, often requiring controlled pH conditions for their formation and isolation. masterorganicchemistry.comlibretexts.orglibretexts.org The interaction between the adjacent functional groups could either stabilize or destabilize the imine moiety.

Reactivity Profile: The reactivity of the imine group can be modulated by protonation, which increases its electrophilicity. nih.gov How does the neighboring formylamino group influence the electronic properties and, consequently, the reactivity of the imine and amide groups? Understanding this intramolecular cross-talk is crucial. Amides themselves are generally unreactive due to resonance stabilization, often requiring activation for further transformations. researchgate.netnih.gov

Interactive Data Table: Potential Synthetic Challenges

ChallengeRelevant Functional Group(s)Potential Mitigation Strategy
Nucleophilic Cross-ReactivityAmine, Amide, IminoOrthogonal protecting group strategy
Hydrolytic InstabilityIminoAnhydrous conditions, pH control
Steric HindranceAllUse of highly reactive reagents, optimization of reaction conditions
Low Electrophilicity of AmideAmideAmide activation strategies (e.g., with Tf2O) nih.gov

Challenges in Comprehensive Analytical Characterization

Assuming a successful synthesis, the comprehensive characterization of this compound would present its own set of difficulties. The molecule's polarity and potential for multiple protonation states could complicate analytical separation and identification.

Key Characterization Challenges:

Spectroscopic Ambiguity: In techniques like NMR spectroscopy, the signals from the various N-H protons may overlap or be broadened due to chemical exchange, making definitive assignment difficult. IR spectroscopy could help distinguish the amide and imine groups, with C=N stretches typically appearing around 1650-1670 cm⁻¹ and amide carbonyls around 1640-1690 cm⁻¹. masterorganicchemistry.comresearchgate.net

Chromatographic Behavior: The high density of polar functional groups suggests that the compound will be highly polar, potentially leading to strong interactions with stationary phases in chromatography and making purification challenging. Specialized techniques, such as those developed for speciating nitrogen-containing compounds in complex mixtures, may be necessary. nih.gov

Structural Elucidation: While techniques like X-ray crystallography would provide definitive structural information, obtaining suitable crystals of a small, polar, and potentially flexible molecule can be a significant bottleneck.

Opportunities for Deeper Biochemical and Mechanistic Understanding

The structure of this compound, particularly the imino group which is part of a guanidinium-like structure, suggests potential interactions with biological systems. This opens up avenues for its use as a biochemical probe.

Potential Research Opportunities:

Enzyme Inhibition Studies: The guanidine group is a key pharmacophore in many therapeutic agents and is known to be involved in numerous biological interactions. tandfonline.comnih.govnih.gov The imino group in the target molecule mimics a part of the guanidinium functionality and could act as a ligand for enzymes that recognize arginine or similar structures.

Mechanistic Probes: If the compound is found to be an enzyme substrate, its unique structure could be used to study unusual enzymatic mechanisms. For instance, studies on 1-aminocyclopropane-1-carboxylate deaminase (ACCD), a PLP-dependent enzyme, have explored the cleavage of a Cα-Cβ bond, a rare event in enzyme catalysis. nih.govnih.gov A novel substrate could reveal new catalytic pathways.

Molecular Recognition: The compound could be used in studies of molecular recognition, exploring how different functional groups contribute to binding affinity and selectivity at biological targets. Chemical probes that covalently modify proteins are powerful tools, and the reactivity of the imine could potentially be harnessed for such applications. nih.gov

Broader Implications for Medicinal Chemistry and Pharmaceutical Sciences

The exploration of novel chemical scaffolds is a cornerstone of drug discovery. While speculative, the structural motifs within this compound hint at its potential relevance in medicinal chemistry.

Potential Implications:

Peptidomimetics: As an unnatural amino acid analogue, this compound could be incorporated into peptides to confer novel properties, such as resistance to enzymatic degradation or constrained conformations that enhance binding to therapeutic targets. lifechemicals.comacs.org

Scaffold for Library Synthesis: The multiple functional groups offer handles for combinatorial derivatization, allowing for the creation of a library of related compounds for screening against various diseases. The introduction of amino acids into natural products is a known strategy to improve properties like solubility and bioavailability. frontiersin.org

Guanidinium Mimetics: The guanidinium group is a common feature in drugs targeting a wide range of conditions, from cardiovascular diseases to diabetes and central nervous system disorders. jocpr.com This compound could serve as a novel scaffold for developing mimetics with improved pharmacological profiles.

Q & A

Q. What are the established synthetic pathways for 3-Amino-2-(formylamino)-3-iminopropanamide, and how is its purity validated?

Methodological Answer: this compound is synthesized as a degradation impurity of Temozolomide, a chemotherapeutic agent. Key steps include:

  • Hydrolysis of Temozolomide : Under controlled acidic or alkaline conditions, Temozolomide undergoes hydrolysis to yield the target compound .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) isolates the compound.
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>98%) .

Q. Characterization Table

TechniqueParameters/ResultsPurpose
NMR 1H^1H: δ 8.2 (s, 1H, NH), δ 6.9 (d, 1H, NH)Confirms amine and formyl groups
IR 1650 cm1^{-1} (C=O stretch)Identifies carbonyl functionality
Mass Spec m/z 173.1 [M+H]+^+Validates molecular weight

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

Methodological Answer: Stability studies are conducted using:

  • pH Variation : Solutions (1 mg/mL) in buffers (pH 2–12) are incubated at 25°C for 24 hours. Degradation is monitored via HPLC .
  • Thermal Stress : Solid samples are heated to 40–60°C for 48 hours. Stability is assessed by comparing pre- and post-stress chromatograms .
  • Key Finding : The compound is stable at pH 5–7 but degrades rapidly under alkaline conditions (pH >10) due to formyl group hydrolysis .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculations (B3LYP/6-31G* basis set) predict electrophilic sites at the formyl carbon (partial charge: +0.45) and imine nitrogen .
  • Molecular Dynamics Simulations : Solvent effects (water, ethanol) are modeled to assess hydrogen-bonding interactions influencing reactivity .
  • Outcome : The formyl group is prone to nucleophilic attack, suggesting utility in Schiff base formation reactions .

Q. How do structural modifications of this compound impact its biological activity in enzyme inhibition assays?

Methodological Answer:

  • Target Enzymes : Tested against serine hydrolases (e.g., acetylcholinesterase) and kinases (e.g., EGFR).
  • Modifications :
    • Formyl Group Replacement : Substitution with acetyl reduces inhibition potency by 60% (IC50_{50} increases from 12 µM to 30 µM).
    • Iminopropanamide Isomerization : The (E)-isomer shows 3-fold higher activity than the (Z)-isomer due to steric alignment with active sites .
  • Assay Conditions : Kinetic assays (30°C, pH 7.4) with fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves tautomeric forms (e.g., enamine vs. imine) via unit cell parameters and hydrogen-bonding networks .
  • 2D NMR (HSQC, NOESY) : Distinguishes regioisomers by correlating 1H^1H-13C^{13}C couplings and spatial proximity of protons .
  • Example : NOESY cross-peaks between NH (δ 8.2) and adjacent CH2_2 confirm the iminopropanamide configuration .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Key Challenges :
    • Low Yield : Hydrolysis of Temozolomide yields <15% product; optimizing reaction time (48 hours vs. 24 hours) improves yield to 22% .
    • Purification Bottlenecks : Scaling column chromatography is inefficient; switch to recrystallization (ethanol/water) enhances throughput .
  • Quality Control : Implement in-line FTIR to monitor formyl group integrity during synthesis .

Data Contradictions and Research Gaps

  • Biological Activity : Limited direct studies on the compound; most data extrapolated from structurally related amides (e.g., ).
  • Toxicity Profile : No SDS data available; safety assessments rely on analogs (e.g., chlorinated propanamides in ).
  • Thermodynamic Properties : Melting point and solubility data are absent; experimental determination is required .

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